molecular formula C22H16Cl2N2O B11674777 (7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile

(7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile

Cat. No.: B11674777
M. Wt: 395.3 g/mol
InChI Key: PHVJIUXRWPYOJS-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopenta[b]pyran core with amino, chlorobenzylidene, and chlorophenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chlorobenzaldehyde and 2-chlorophenylacetonitrile in the presence of a base, followed by cyclization and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The chlorobenzylidene and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with proteins involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar benzylidene structure but differs in its core and substituents.

    Ethyl acetoacetate: Although structurally different, it undergoes similar types of reactions, such as nucleophilic substitution and reduction.

Uniqueness

What sets (7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

(7E)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile

InChI

InChI=1S/C22H16Cl2N2O/c23-18-7-3-1-5-13(18)11-14-9-10-16-20(15-6-2-4-8-19(15)24)17(12-25)22(26)27-21(14)16/h1-8,11,20H,9-10,26H2/b14-11+

InChI Key

PHVJIUXRWPYOJS-SDNWHVSQSA-N

Isomeric SMILES

C\1CC2=C(/C1=C/C3=CC=CC=C3Cl)OC(=C(C2C4=CC=CC=C4Cl)C#N)N

Canonical SMILES

C1CC2=C(C1=CC3=CC=CC=C3Cl)OC(=C(C2C4=CC=CC=C4Cl)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.